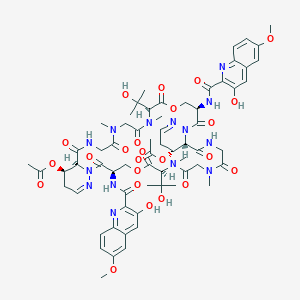
Monoacetyl-luzopeptin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoacetyl-luzopeptin B is a member of the luzopeptin family, which are cyclic decadepsipeptides known for their potent antitumor, antibacterial, and antiviral activities . These compounds are produced by actinomycetes and have a unique ability to intercalate into the DNA helix, disrupting its function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of monoacetyl-luzopeptin B involves the acetylation of luzopeptin B at the 4-hydroxy group of one of its 4-hydroxy-Δ-piperazic acid residues . This process typically requires the use of acetylating agents under controlled conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using genetically engineered strains of actinomycetes . These strains are optimized to produce high yields of the compound, which is then purified through a series of chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Monoacetyl-luzopeptin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Monoacetyl-luzopeptin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antitumor properties, particularly in the treatment of leukemia and other cancers.
Industry: Used in the development of new antibiotics and antiviral drugs.
Mecanismo De Acción
Monoacetyl-luzopeptin B exerts its effects by intercalating into the DNA helix, disrupting its structure and function . This intercalation prevents the DNA from being properly replicated and transcribed, leading to cell death. The compound specifically targets the minor groove of the DNA helix, where it binds tightly and inhibits the activity of DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Luzopeptin A: Another member of the luzopeptin family, known for its potent antitumor activity.
Echinomycin: A bisintercalator with similar DNA-binding properties and antitumor activity.
Thiocoraline: A cyclic octadepsipeptide with strong antitumor and antibacterial properties.
Uniqueness
Monoacetyl-luzopeptin B is unique in its selective acetylation, which enhances its biological activity compared to other luzopeptins . This selective modification allows it to intercalate more effectively into the DNA helix, making it a potent antitumor agent .
Propiedades
Fórmula molecular |
C64H78N14O24 |
|---|---|
Peso molecular |
1427.4 g/mol |
Nombre IUPAC |
[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |
Clave InChI |
QMZVWFQMMLKHLS-ODLYDHCOSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
SMILES canónico |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Sinónimos |
BBM 928A BBM-928 A BBM-928A luzopeptin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-3-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1255409.png)
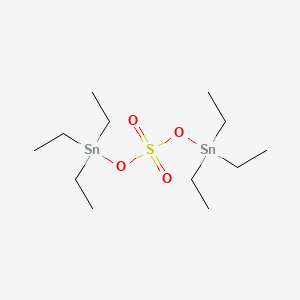


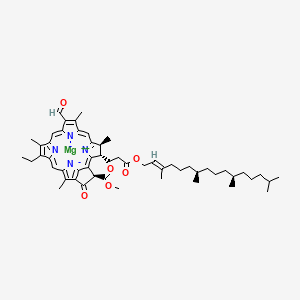

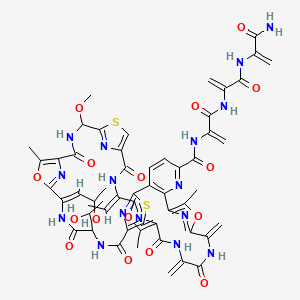
![1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(diphenylmethyl)oxy-2-propanol](/img/structure/B1255422.png)
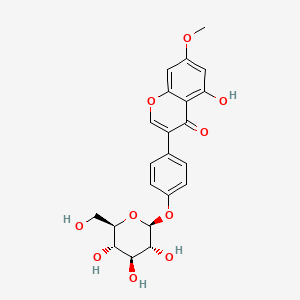
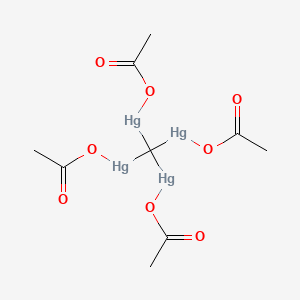
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1255427.png)



